![molecular formula C23H32O5 B1642218 [(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)
[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of multiple rings, including a dioxolane ring and a cyclopenta[a]phenanthrene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is often catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The cyclopenta[a]phenanthrene core can be synthesized through various organic reactions, including Diels-Alder reactions and Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetalization processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
相似化合物的比较
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate can be compared to other spiro compounds and cyclopenta[a]phenanthrene derivatives. Similar compounds include:
- Spiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolane]-3,6-dione
- Dimethylspiro[cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione
These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the unique properties of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate.
属性
分子式 |
C23H32O5 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
[(3'S,8'R,9'S,10'R,13'S,14'S)-10',13'-dimethyl-7'-oxospiro[1,3-dioxolane-2,17'-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-16-4-7-21(2)15(12-16)13-19(25)20-17(21)5-8-22(3)18(20)6-9-23(22)26-10-11-27-23/h13,16-18,20H,4-12H2,1-3H3/t16-,17-,18-,20+,21-,22-/m0/s1 |
InChI 键 |
GHCLNFOHZRQQDJ-WTNOFXFJSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC45OCCO5)C)C |
手性 SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC45OCCO5)C)C |
规范 SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC45OCCO5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



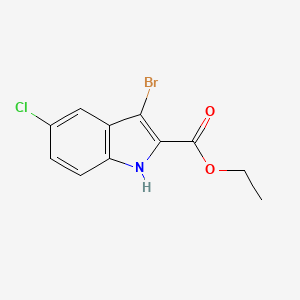
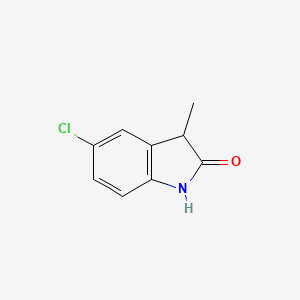
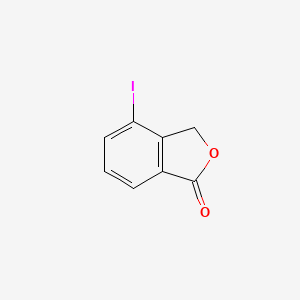
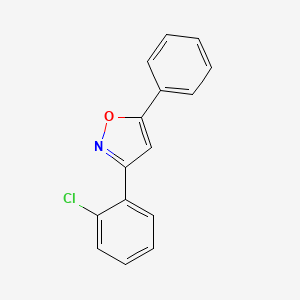
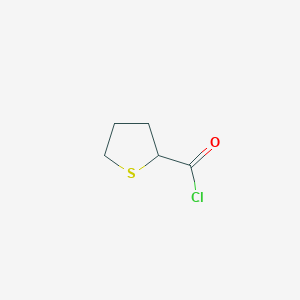
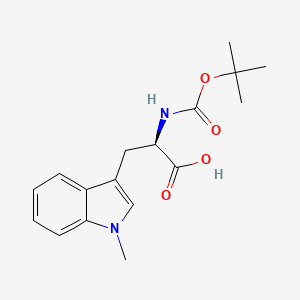
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B1642167.png)
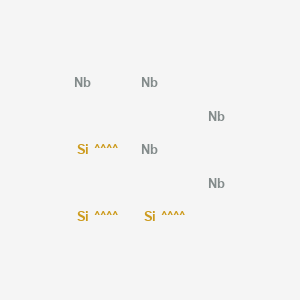
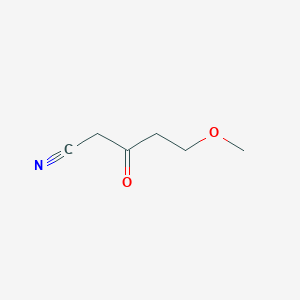
![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)
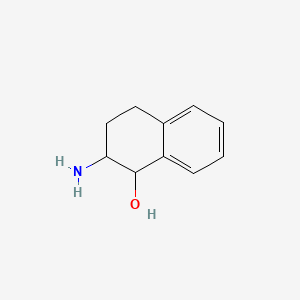
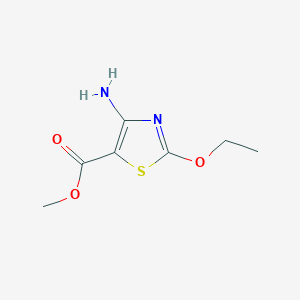
![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)
